molecular formula C9H20O5Si B14396628 Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate CAS No. 89571-41-5

Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate

Cat. No.: B14396628
CAS No.: 89571-41-5
M. Wt: 236.34 g/mol
InChI Key: YSNCCQNNWGYSTF-UHFFFAOYSA-N
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Description

Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate is an organosilicon compound that features both an acetate ester and a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate typically involves the reaction of 3-chloropropyl acetate with dimethylsilanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of dimethylsilanol attacks the carbon atom bonded to the chlorine atom in 3-chloropropyl acetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.

    Reduction: The acetate ester can be reduced to the corresponding alcohol.

    Substitution: The silyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: 3-[hydroxy(dimethyl)silyl]propanol.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.

    Biology: Potential use in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate involves the interaction of its functional groups with various molecular targets. The silyl ether group can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. The acetate ester can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl acetate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.

    Tetrahydropyranyl acetate: Contains a tetrahydropyranyl protecting group instead of a silyl ether.

    Methoxymethyl acetate: Features a methoxymethyl protecting group.

Uniqueness

Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate is unique due to the presence of both an acetate ester and a silyl ether group, providing dual functionality. This allows for versatile applications in protecting group chemistry and the synthesis of complex molecules.

Properties

CAS No.

89571-41-5

Molecular Formula

C9H20O5Si

Molecular Weight

236.34 g/mol

IUPAC Name

acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate

InChI

InChI=1S/C7H16O3Si.C2H4O2/c1-7(8)10-5-4-6-11(2,3)9;1-2(3)4/h9H,4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

YSNCCQNNWGYSTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OCCC[Si](C)(C)O

Origin of Product

United States

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